molecular formula C19H25NO2 B1609391 Proxorphan CAS No. 69815-38-9

Proxorphan

Cat. No.: B1609391
CAS No.: 69815-38-9
M. Wt: 299.4 g/mol
InChI Key: USEITRSTDJBLBU-UHOSZYNNSA-N
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Description

Proxorphan: This compound tartrate , is an opioid analgesic and antitussive drug. Despite its potential, it was never marketed. This compound primarily acts as a κ-opioid receptor partial agonist and, to a lesser extent, as a μ-opioid receptor partial agonist .

Preparation Methods

The synthetic route to Proxorphan involves several steps:

    Starting Material: Begin with ketoester 1, which is obtainable through classical benzomorphan syntheses.

    Condensation: React ketoester 1 with the ylide from triethyl phosphonoacetate (HWE reaction) to form diester 2.

    Catalytic Hydrogenation: Reduce diester 2 to the corresponding saturated diester (3).

    Glycol Formation: LiAlH4 reduction of the esters yields the glycol (4), which undergoes internal ether formation to form the pyran ring of 5.

    Von Braun Reaction: Treatment with BrCN (or ethyl chloroformate) followed by saponification leads to the secondary amine (6).

    Cyclopropylmethyl Derivative: Acylate the amine (6) with cyclopropylcarbonyl chloride, followed by reduction to yield the cyclopropylmethyl derivative 8.

    Final Step: Cleaving off the O-methyl ether with sodium ethanethiol affords this compound (9).

Chemical Reactions Analysis

Proxorphan can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its pharmacological properties.

Scientific Research Applications

    Chemistry: Investigate its reactivity and explore novel derivatives.

    Biology: Study its effects on cellular processes and receptors.

    Medicine: Assess its analgesic and antitussive properties.

    Industry: Explore its use in pharmaceutical development.

Mechanism of Action

Proxorphan’s mechanism involves binding to κ-opioid receptors, modulating pain perception and cough reflex. It also interacts with μ-opioid receptors, albeit to a lesser extent.

Properties

IUPAC Name

(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c21-15-4-3-14-9-18-16-5-8-22-12-19(16,17(14)10-15)6-7-20(18)11-13-1-2-13/h3-4,10,13,16,18,21H,1-2,5-9,11-12H2/t16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEITRSTDJBLBU-UHOSZYNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990082
Record name Proxorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69815-38-9
Record name (4aR,5R,10bS)-13-(Cyclopropylmethyl)-4,4a,5,6-tetrahydro-3H-5,10b-(iminoethano)-1H-naphtho[1,2-c]pyran-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69815-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proxorphan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069815389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROXORPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFE8T279QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proxorphan
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Proxorphan
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Proxorphan
Reactant of Route 6
Proxorphan

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